molecular formula C10H14N2O3 B14017990 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine

Cat. No.: B14017990
M. Wt: 210.23 g/mol
InChI Key: GJRICUVOWXWRJA-UHFFFAOYSA-N
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Description

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of an ethoxy group, two dimethylamine groups, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine typically involves the nitration of 3-ethoxy-N,N-dimethylaniline. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the ortho position relative to the ethoxy group on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium ethoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-N,N-dimethyl-2-aminobenzenamine.

    Reduction: Formation of various reduced derivatives depending on the reaction conditions.

    Substitution: Formation of substituted derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-N,N-dimethylaniline
  • 3-Methoxy-N,N-dimethyl-2-nitrobenzenamine
  • 3-Ethoxy-N,N-diethyl-2-nitrobenzenamine

Uniqueness

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine is unique due to the presence of both the ethoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-ethoxy-N,N-dimethyl-2-nitroaniline

InChI

InChI=1S/C10H14N2O3/c1-4-15-9-7-5-6-8(11(2)3)10(9)12(13)14/h5-7H,4H2,1-3H3

InChI Key

GJRICUVOWXWRJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1[N+](=O)[O-])N(C)C

Origin of Product

United States

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